N-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a methoxy group at the 7th position and an acetamide group at the 3rd position of the chromen-2-one structure. Coumarin derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide typically involves the reaction of 7-methoxy-2-oxo-2H-chromen-3-ylamine with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Exhibits antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Used in the development of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of N-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2-oxo-2H-chromen-4-yl acetic acid: Another coumarin derivative with similar structural features.
N-(8-methoxy-2-oxo-2H-chromen-3-yl)acetamide: A closely related compound with a methoxy group at the 8th position.
Uniqueness
N-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group at the 7th position and the acetamide group at the 3rd position enhances its antimicrobial and anti-inflammatory properties compared to other coumarin derivatives .
Properties
Molecular Formula |
C12H11NO4 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
N-(7-methoxy-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H11NO4/c1-7(14)13-10-5-8-3-4-9(16-2)6-11(8)17-12(10)15/h3-6H,1-2H3,(H,13,14) |
InChI Key |
MORZMMOILSHICR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C(C=C2)OC)OC1=O |
Origin of Product |
United States |
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